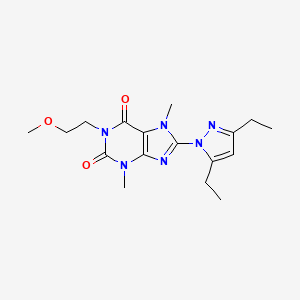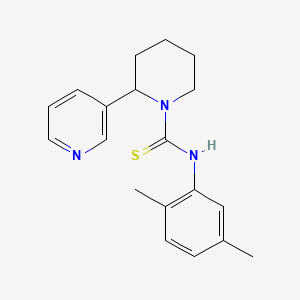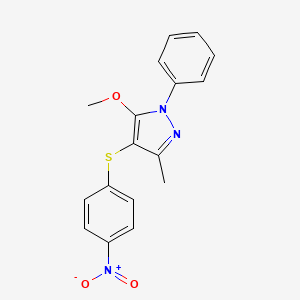![molecular formula C10H12N2O2 B2667353 2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 20032-98-8](/img/structure/B2667353.png)
2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanol” is a chemical compound that contains a benzo[d]imidazole moiety . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of imidazole derivatives often involves the reaction of diketones with urotropine in the presence of ammonium acetate . Other methods include the reaction of benzimidates with 2H-azirines , and the reaction of aryl-substituted tosylmethyl isocyanide (TosMIC) reagents with imines .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole derivatives show a wide range of chemical reactions. For instance, they can undergo reactions with different chemical reagents to form thiophene, pyrazole, coumarin derivatives incorporated benzo[d]imidazole moiety .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .Applications De Recherche Scientifique
Catalysis
A study by Ghorbanloo and Maleki Alamooti (2017) details the synthesis of a molybdenum(VI) complex with a ligand related to 2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanol. This complex, when encapsulated in zeolite, serves as a catalyst for oxidation reactions, demonstrating high catalytic activity, improved stability, and recyclability (Ghorbanloo & Maleki Alamooti, 2017).
Synthesis of Imidazole Derivatives
Patel, Agravat, and Shaikh (2011) conducted a study on the synthesis of new pyridine derivatives using a process that involves 2-hydroxyethyl piperazine and 2,3-dichloropiperazine. These derivatives, related to this compound, were tested for antimicrobial activity, showcasing a potential application in pharmaceuticals (Patel, Agravat, & Shaikh, 2011).
Microwave Irradiation Synthesis
Lian-qing Chen (2011) explored the synthesis of 2-(p-methoxyphenyl)-1H-benzo[d]imidazole, a compound related to this compound. This study utilized microwave irradiation for synthesis, revealing an efficient, catalyst-free method (Chen Lian-qing, 2011).
Synthesis of Substituted Imidazoles
Maleki and Alirezvani (2016) described a synthesis method for 2,4,5-trisubstituted imidazoles, closely related to this compound. This process highlights the use of urea/hydrogen peroxide as a catalyst, indicating a more environmentally friendly approach (Maleki & Alirezvani, 2016).
Self-Assembly in Organic Frameworks
Shi, Sun, Huang, and Zheng (2010) investigated the crystalline self-assembly of a cyclotriguaiacylene derivative with alcohol/phenols, involving hydrogen bonding and C−H···π interactions. The study of such self-inclusive frameworks can have implications in molecular engineering and materials science (Shi et al., 2010).
Antimicrobial Activity
Research by Tavman (2018) synthesized 5-Methoxy-2-(5-H/Me/F/Cl/Br/NO2/OMe-1H-benzimidazol-2-yl)-phenols and their ZnCl2 complexes, which are structurally similar to this compound. These compounds showed selective antimicrobial activity, highlighting their potential use in medical applications (Tavman, 2018).
Corrosion Inhibition
Prashanth et al. (2021) explored the role of imidazole derivatives, including those similar to this compound, in corrosion inhibition on mild steel. This study provides insight into applications in materials protection and industrial maintenance (Prashanth et al., 2021).
Mécanisme D'action
The mechanism of action of imidazole derivatives can vary depending on their structure and the biological system they interact with. Some imidazole derivatives have been found to inhibit the proliferation of certain cell lines , while others have shown antiangiogenic effects and promotion of apoptosis .
Safety and Hazards
Orientations Futures
Imidazole and its derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future research directions could involve the development of novel imidazole derivatives with improved pharmacological activities and reduced side effects.
Propriétés
IUPAC Name |
2-(6-methoxy-1H-benzimidazol-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-7-2-3-8-9(6-7)12-10(11-8)4-5-13/h2-3,6,13H,4-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARPLXRQZVWACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluorobenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide](/img/structure/B2667270.png)
![2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2667272.png)
![[3-MEthyl-4-(4-methylpiperazine-1-sulfonyl)phenyl]boronic acid](/img/structure/B2667273.png)

![2-(1-Pyrrolidinyl)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2667276.png)
![3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2667277.png)
![3,5-Dimethyl-4-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2667278.png)
![2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2667279.png)

![2-Methylspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2667285.png)


![N-[1-(Oxan-2-yl)propyl]prop-2-enamide](/img/structure/B2667290.png)
